molecular formula C15H21NO3 B8009533 Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate

Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate

Cat. No.: B8009533
M. Wt: 263.33 g/mol
InChI Key: HXCHATJYQJDIIC-UHFFFAOYSA-N
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Description

Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate is an organic compound with the molecular formula C15H21NO3. It is a derivative of propanoic acid and features an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate typically involves the reaction of 3-methylbenzoic acid with ethylamine to form N-ethyl-3-methylbenzamide. This intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Hydrolysis: Produces 3-(N-ethyl-3-methylbenzamido)propanoic acid and ethanol.

    Reduction: Produces 3-(N-ethyl-3-methylbenzamido)propanol.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(N-ethyl-3-methylbenzamido)propanoate can be compared with other ester compounds such as:

    Ethyl acetate: A simpler ester with widespread use as a solvent.

    Methyl butyrate: Known for its fruity odor and use in flavorings and fragrances.

    Ethyl benzoate: Used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 3-[ethyl-(3-methylbenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-16(10-9-14(17)19-5-2)15(18)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCHATJYQJDIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)OCC)C(=O)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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